

A Technical Guide to the Spectral Analysis of 2-Methylcyclohexanecarboxylic Acid

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Compound of Interest

Compound Name: **2-Methylcyclohexanecarboxylic acid**

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This document provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2-methylcyclohexanecarboxylic acid**. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This guide includes tabulated spectral data, detailed experimental protocols, and a visual representation of the analytical workflow.

Chemical and Physical Properties

2-Methylcyclohexanecarboxylic acid is a derivative of cyclohexane containing both a methyl and a carboxylic acid functional group. The presence of two stereocenters at positions 1 and 2 of the cyclohexane ring means that this compound can exist as four different stereoisomers (cis and trans enantiomeric pairs).^[1] The spectral data presented here is for a mixture of cis and trans isomers unless otherwise specified.

Property	Value	Source
Molecular Formula	C ₈ H ₁₄ O ₂	PubChem ^[2]
Molecular Weight	142.20 g/mol	PubChem ^[2]
IUPAC Name	2-methylcyclohexane-1-carboxylic acid	PubChem ^[2]
CAS Number	56586-13-1	PubChem ^[2]

Spectral Data Summary

The following tables summarize the key spectral data obtained from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry analyses of **2-methylcyclohexanecarboxylic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The acidic proton of the carboxylic acid group typically shows a characteristic signal at a high chemical shift in ^1H NMR, though its exact position can vary with concentration and solvent.[3][4] The carboxyl carbon atom is also readily identifiable in the ^{13}C NMR spectrum, typically appearing in the 165-185 ppm range.[3][4]

Table 1: ^1H NMR Spectral Data (Data is representative and may vary based on isomer and experimental conditions)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~12.0	Singlet (broad)	1H	-COOH
0.8 - 1.0	Doublet	3H	-CH ₃
1.0 - 2.5	Multiplet	10H	Cyclohexane ring protons (-CH-, -CH ₂ -)

Table 2: ^{13}C NMR Spectral Data (Data sourced from Sigma-Aldrich)[2]

Chemical Shift (δ) ppm	Assignment
~180	-COOH (Carboxylic Acid Carbon)
~45	-CH-COOH (Carbon 1)
~35	-CH-CH ₃ (Carbon 2)
15 - 35	Remaining Cyclohexane Carbons and -CH ₃

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the functional groups present in a molecule. For **2-methylcyclohexanecarboxylic acid**, the most prominent features are the absorptions corresponding to the carboxylic acid group.[\[1\]](#) This includes a very broad O-H stretching band and a strong C=O stretching band.[\[3\]](#)[\[4\]](#)

Table 3: Key IR Absorption Bands (Data sourced from Sigma-Aldrich, ATR-IR)[\[2\]](#)

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
2500 - 3300	Strong, Very Broad	O-H stretch (Carboxylic Acid) [1] [3]
~2930	Strong	C-H stretch (Aliphatic)
~1700	Strong	C=O stretch (Carboxylic Acid, Dimeric) [3]
~1450	Medium	C-H bend
~1200	Medium	C-O stretch
~900	Medium, Broad	O-H bend (out-of-plane)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and structural features. The molecular ion peak (M⁺) for **2-methylcyclohexanecarboxylic acid** would be expected at m/z 142.

Table 4: GC-MS Fragmentation Data (Data sourced from NIST Mass Spectrometry Data Center)[\[2\]](#)

Mass-to-Charge Ratio (m/z)	Relative Intensity	Possible Fragment Assignment
142	Low	[M] ⁺ (Molecular Ion)
127	Medium	[M - CH ₃] ⁺
97	Medium	Loss of COOH and CH ₃
81	High	Cyclohexenyl cation
55	Highest	[C ₄ H ₇] ⁺
41	High	[C ₃ H ₅] ⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented.

NMR Spectroscopy Protocol

- Sample Preparation: Approximately 10-20 mg of **2-methylcyclohexanecarboxylic acid** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a 5 mm NMR tube.^[5] A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0.00 ppm).^[6]
- Instrument Setup: The NMR spectra are acquired on a spectrometer, such as a Bruker Avance-400, operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei.^[7]
- ¹H NMR Acquisition: The ¹H NMR spectrum is recorded with a sufficient number of scans to achieve a good signal-to-noise ratio. Parameters such as pulse width, acquisition time, and relaxation delay are optimized.
- ¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance of the ¹³C isotope.

- Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the TMS signal.

IR Spectroscopy Protocol (ATR-IR)

- Sample Preparation: For Attenuated Total Reflectance (ATR) IR, a small amount of the neat liquid or solid **2-methylcyclohexanecarboxylic acid** is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[8] No further sample preparation is typically needed.
- Instrument Setup: An FTIR spectrometer is used. A background spectrum of the clean, empty ATR crystal is recorded first.
- Data Acquisition: The sample is placed on the crystal, and the anvil is pressed against it to ensure good contact. The sample spectrum is then recorded over a typical range of 4000-600 cm^{-1} .
- Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance IR spectrum.

Mass Spectrometry Protocol (GC-MS)

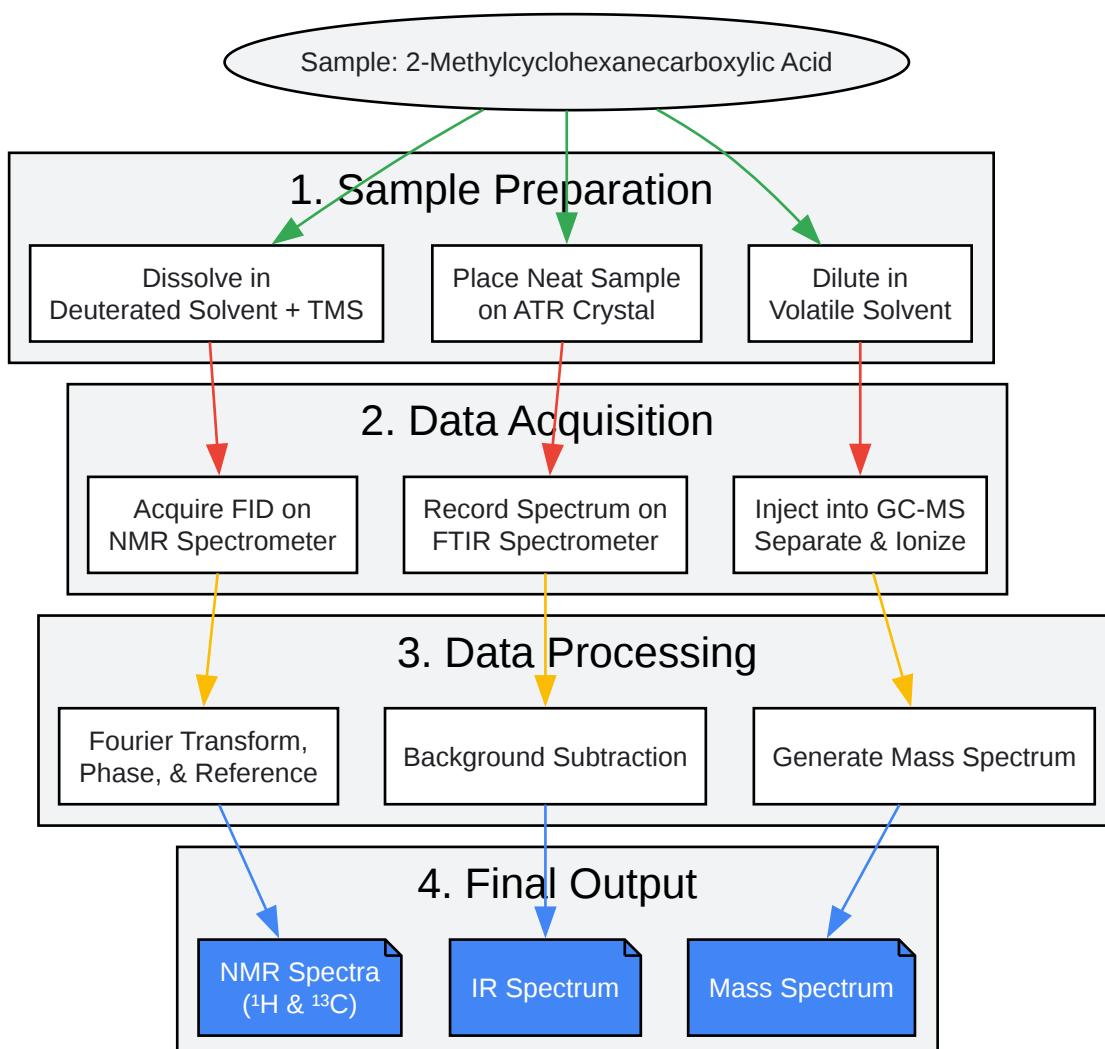
- Sample Preparation: A dilute solution of **2-methylcyclohexanecarboxylic acid** is prepared in a volatile organic solvent like methanol or acetonitrile to a concentration of approximately 10-100 $\mu\text{g/mL}$.[9] If the sample contains non-volatile salts or buffers, a clean-up step using solid-phase extraction may be necessary.[9]
- Gas Chromatography (GC): A small volume (e.g., 1 μL) of the prepared sample is injected into the GC system. The sample is vaporized and travels through a capillary column (e.g., a non-polar DB-5 column). The temperature of the GC oven is ramped to separate the components of the sample based on their boiling points and interactions with the column's stationary phase.
- Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. For a standard analysis, Electron Ionization (EI) is used, where the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).
- Detection and Data Processing: A detector records the abundance of each ion. The resulting data is plotted as a mass spectrum, showing the relative intensity of different m/z values.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-methylcyclohexanecarboxylic acid**.

General Workflow for Spectroscopic Analysis



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Workflow for Spectroscopic Analysis

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